Cas no 40093-89-8 (beta-L-Arabinosyluracil)

beta-L-Arabinosyluracil structure
beta-L-Arabinosyluracil structure
Product Name:beta-L-Arabinosyluracil
CAS No:40093-89-8
MF:C9H12N2O6
MW:244.201382637024
CID:333116
PubChem ID:170274
Update Time:2024-03-01

beta-L-Arabinosyluracil Chemical and Physical Properties

Names and Identifiers

    • 2,4(1H,3H)-Pyrimidinedione,1-b-L-arabinofuranosyl-
    • beta-L-Arabinosyluracil
    • 1-beta-L-Arabinofuranosyluracil
    • 2,3(1H,3H)-Pyrimidinedione, 1-beta-L-arabinofuranosyl-
    • 4-hydroxy-1-pentofuranosylpyrimidin-2(1H)-one
    • Inchi: 1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7+,8-/m0/s1
    • InChI Key: DRTQHJPVMGBUCF-JPCMASIJSA-N
    • SMILES: O1[C@@H](CO)[C@@H]([C@H]([C@H]1N1C=CC(NC1=O)=O)O)O

Computed Properties

  • Exact Mass: 244.06953611g/mol
  • Monoisotopic Mass: 244.06953611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2
  • Topological Polar Surface Area: 119
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